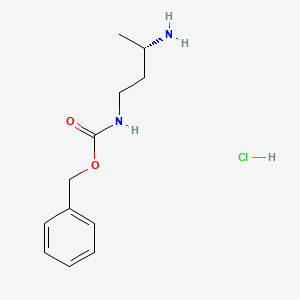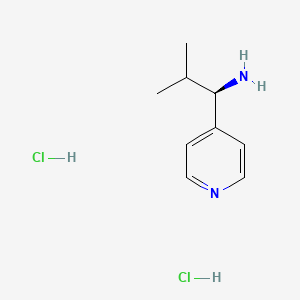![molecular formula C15H10ClFN2 B1433457 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride CAS No. 1779796-36-9](/img/structure/B1433457.png)
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
概要
説明
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has shown significant potential in scientific research, particularly in the field of addiction treatment, where it has been found to inhibit cocaine-taking and cocaine-seeking behavior in animal models .
作用機序
MFZ 10-7, also known as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a compound with potential applications in the treatment of addiction .
Target of Action
MFZ 10-7 acts as a high affinity negative allosteric modulator at the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions and behaviors.
Mode of Action
Instead, it binds to a site different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand . This interaction results in the inhibition of the receptor’s activity .
Pharmacokinetics
The compound’s effectiveness in animal models suggests it is able to cross the blood-brain barrier
Result of Action
The inhibition of mGluR5 by MFZ 10-7 has been shown to reduce craving for drugs of abuse such as cocaine in animal models . This suggests that MFZ 10-7 could potentially be used in the treatment of addiction.
生化学分析
Biochemical Properties
MFZ 10-7 (hydrochloride) plays a significant role in biochemical reactions by interacting with the metabotropic glutamate receptor subtype 5 (mGluR5). It acts as a high-affinity negative allosteric modulator at this receptor, with a Ki value of 0.67 nM . This interaction inhibits the receptor’s activity, which is crucial in modulating synaptic transmission and plasticity in the central nervous system. The compound’s ability to inhibit mGluR5 has been linked to its potential therapeutic effects in reducing drug-seeking behavior and anxiety .
Cellular Effects
MFZ 10-7 (hydrochloride) has been shown to influence various cellular processes. It demonstrates anxiolytic properties in mouse models, indicating its potential to reduce anxiety . Additionally, the compound inhibits cocaine-taking and cocaine-seeking behavior in rats, suggesting its role in modulating addictive behaviors . MFZ 10-7 (hydrochloride) affects cell signaling pathways by inhibiting mGluR5-mediated calcium mobilization, which is essential for various cellular functions . This inhibition can lead to changes in gene expression and cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of MFZ 10-7 (hydrochloride) involves its binding interactions with the mGluR5 receptor. As a negative allosteric modulator, it binds to a site distinct from the receptor’s active site, causing a conformational change that reduces the receptor’s activity . This inhibition of mGluR5 leads to decreased glutamate-mediated calcium mobilization, which is crucial for synaptic transmission and plasticity . The compound’s ability to modulate this receptor’s activity is key to its potential therapeutic effects in treating addiction and anxiety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MFZ 10-7 (hydrochloride) have been observed to change over time. The compound demonstrates stability and retains its inhibitory effects on mGluR5 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function. In in vivo studies, MFZ 10-7 (hydrochloride) has shown sustained effects in reducing drug-seeking behavior, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of MFZ 10-7 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits mGluR5 and reduces drug-seeking behavior without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited.
Metabolic Pathways
MFZ 10-7 (hydrochloride) is involved in metabolic pathways that include its interaction with mGluR5. The compound’s inhibition of this receptor affects the downstream signaling pathways and metabolic flux .
Transport and Distribution
The transport and distribution of MFZ 10-7 (hydrochloride) within cells and tissues involve its interaction with mGluR5. The compound’s ability to inhibit this receptor suggests that it may be localized to areas with high mGluR5 expression, such as the central nervous system .
Subcellular Localization
The subcellular localization of MFZ 10-7 (hydrochloride) is primarily associated with its target receptor, mGluR5. The compound’s inhibitory effects on this receptor suggest that it may be localized to synaptic sites where mGluR5 is expressed .
準備方法
Synthetic Routes and Reaction Conditions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is synthesized through a series of chemical reactions involving the introduction of functional groups to a benzonitrile core. The synthetic route typically involves the following steps:
Formation of the Alkyne Group:
Cycloaddition Reaction: The alkyne group undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in controlled environments to maintain consistency and quality .
化学反応の分析
Types of Reactions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Common Reagents and Conditions
Copper Catalysts: Used in the cycloaddition reactions.
Azide-Containing Molecules: React with the alkyne group in the CuAAC reaction.
Major Products Formed
The major product formed from these reactions is this compound, which is a highly potent and selective negative allosteric modulator of mGluR5 .
科学的研究の応用
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its effects on the mGluR5 receptor and its potential to modulate neuronal signaling.
Medicine: Investigated for its potential in treating addiction, particularly in inhibiting cocaine-taking and cocaine-seeking behavior
Industry: Utilized in the development of new therapeutic agents targeting mGluR5.
類似化合物との比較
Similar Compounds
MPEP: Another negative allosteric modulator of mGluR5, but with off-target effects and shorter half-life.
MTEP: Similar to MPEP, it also acts on mGluR5 but has limitations in translational potential for human use.
Uniqueness of 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
This compound stands out due to its high potency and selectivity for mGluR5, with a Ki value of 0.67 nM for rat mGluR5 . It has demonstrated significant potential in preclinical studies for addiction treatment, particularly in reducing cocaine-taking and cocaine-seeking behavior .
特性
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOKQFFLQKKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779796-36-9 | |
| Record name | MFZ10-7 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MFZ 10-7 (hydrochloride) and how does it impact cocaine addiction in preclinical models?
A: MFZ 10-7 (hydrochloride) is a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. Unlike agonists or antagonists that directly bind to the active site, NAMs bind to allosteric sites on the receptor, altering its conformation and reducing its signaling activity.
- Reduced Cocaine Self-Administration: MFZ 10-7 (hydrochloride) administration decreases the intravenous self-administration of cocaine in rats, suggesting a reduction in the rewarding effects of the drug [].
- Suppressed Cocaine-Seeking Behavior: The compound also inhibits both cocaine-induced and cocaine-associated cue-induced reinstatement of drug-seeking behavior in rats []. This indicates a potential for MFZ 10-7 (hydrochloride) to reduce relapse, a major challenge in treating addiction.
- Impact on Sucrose Reward: While MFZ 10-7 (hydrochloride) impacts cocaine reward pathways, its effects on natural rewards, like sucrose, appear less pronounced. Although it lowers the rate of sucrose self-administration, it doesn't significantly alter total sucrose intake, suggesting some selectivity for drug-related reward [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


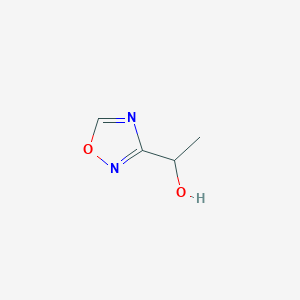

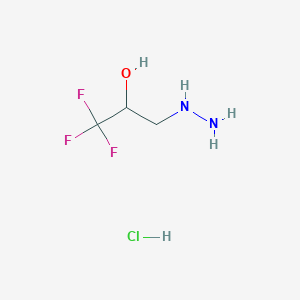
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
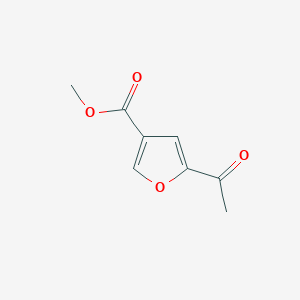
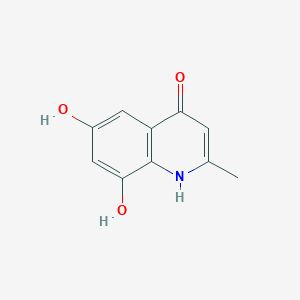
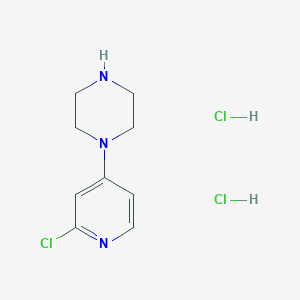
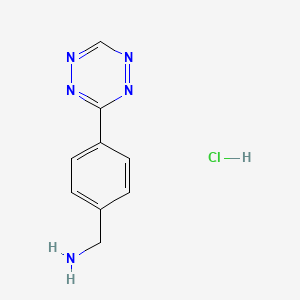
![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)
![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)
![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)
